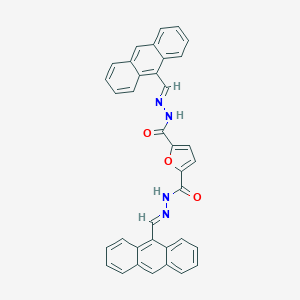![molecular formula C17H18Cl2N2O B449339 3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B449339.png)
3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic decane structure fused with a benzohydrazide moiety, which contributes to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core is then functionalized with a benzohydrazide group through a series of reactions, including chlorination and condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3,4-dichloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide: Shares a similar tricyclic structure but differs in functional groups.
Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with similar tricyclic cores but varying substituents.
Uniqueness
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide is unique due to its specific combination of a tricyclic decane core and a benzohydrazide moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H18Cl2N2O |
|---|---|
Peso molecular |
337.2g/mol |
Nombre IUPAC |
N-(2-adamantylideneamino)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H18Cl2N2O/c18-14-2-1-11(8-15(14)19)17(22)21-20-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13H,3-7H2,(H,21,22) |
Clave InChI |
SEAQDLFICCXVQS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dichloro-N-{4'-[(dichloroacetyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}acetamide](/img/structure/B449259.png)
![2-({5-[(4-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[1-(4-methylphenyl)ethylidene]propanohydrazide](/img/structure/B449262.png)
![2-(3-bromoanilino)-N'-{2-[(4-bromobenzyl)oxy]benzylidene}butanohydrazide](/img/structure/B449263.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B449265.png)

![N'-[2-(trifluoromethyl)benzylidene]-1H-indole-3-carbohydrazide](/img/structure/B449270.png)
![2,4-dichloro-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B449273.png)
![2-{4-nitrophenyl}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B449274.png)
![N-{4-nitro-2-methylphenyl}-4-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-4-oxobutanamide](/img/structure/B449277.png)
![(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone](/img/structure/B449279.png)
![2-(4-iodo-2-methylanilino)-N'-[(6-methyl-2-pyridinyl)methylene]acetohydrazide](/img/structure/B449280.png)
![N'~1~,N'~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PENTANEDIHYDRAZIDE](/img/structure/B449281.png)
